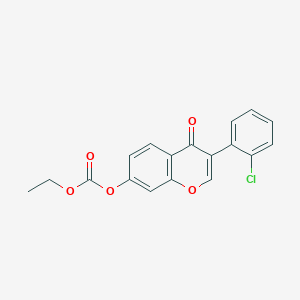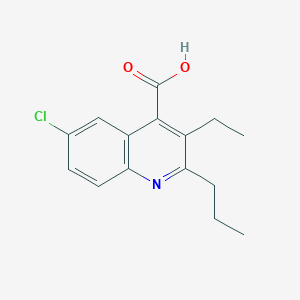![molecular formula C17H16N2OS2 B5558257 N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBTH belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Synthesis and Photo-Physical Characteristics of Benzothiazole Derivatives
Research on benzothiazole derivatives, including those related to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, focuses on their synthesis and photophysical properties. Studies have synthesized novel compounds, exploring their excited state intra-molecular proton transfer pathways, dual emission characteristics, and thermal stability. These findings have implications for developing advanced fluorescent materials and understanding the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).
Anticancer Evaluation of Benzothiazole Derivatives
Another significant area of research is the design and synthesis of benzothiazole derivatives for anticancer evaluations. Compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This research provides a foundation for developing new therapeutic agents against cancer, highlighting the potential of benzothiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Synthesis of Antimicrobial Agents
Benzothiazole derivatives have also been synthesized and evaluated as antimicrobial agents. New compounds demonstrated potent antibacterial and antifungal activities, offering a new avenue for developing effective antimicrobial therapies. The research on these derivatives underscores their potential as a basis for creating new treatments for infectious diseases (Bikobo et al., 2017).
Development of VEGF Inhibitors
Furthermore, benzothiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These findings suggest that such compounds can contribute significantly to the development of new anticancer therapies focused on inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Electrochemical Synthesis and Applications
The electrochemical synthesis of benzothiazoles and their applications in creating new materials also represent an important research direction. Innovative methods for the synthesis of benzothiazoles through C–H thiolation using metal-free conditions have been developed, showcasing the versatility of benzothiazole derivatives in various scientific applications (Qian et al., 2017).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXWOZNKNQGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)